molecular formula C7H7F2NO B1299965 4-(Difluoromethoxy)aniline CAS No. 22236-10-8

4-(Difluoromethoxy)aniline

Cat. No.: B1299965
CAS No.: 22236-10-8
M. Wt: 159.13 g/mol
InChI Key: NDEZTSHWEPQVBX-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)aniline is an organic compound with the molecular formula C7H7F2NO. It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a difluoromethoxy group (–OCF2H). This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(Difluoromethoxy)aniline typically involves a multi-step synthesis process. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(Difluoromethoxy)nitrobenzene. Finally, the nitro group is reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .

Industrial Production Methods

For industrial production, the process is optimized for high yield, low cost, and minimal environmental impact. The steps involve:

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The nitro group in its precursor can be reduced to an amino group.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrazine and ferric oxide are used for the reduction of nitro groups.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

    Oxidation: Quinones.

    Reduction: this compound from its nitro precursor.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-(Difluoromethoxy)aniline is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)aniline depends on its application. In pharmaceuticals, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to more effective therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)aniline
  • 4-(Trifluoromethyl)aniline
  • 4-Fluoroaniline
  • 4-(Methylthio)aniline

Uniqueness

4-(Difluoromethoxy)aniline is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required. Compared to its analogs, such as 4-(Trifluoromethoxy)aniline, it offers different reactivity and binding characteristics, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

4-(difluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c8-7(9)11-6-3-1-5(10)2-4-6/h1-4,7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEZTSHWEPQVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353233
Record name 4-(Difluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22236-10-8
Record name 4-(Difluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Difluoromethoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis of BMS-665053 described in the research?

A1: The research paper details a novel, efficient, and scalable synthesis of (S)-5-chloro-1-(1-cyclopropylethyl)-3-(2,6-dichloro-4-(difluoromethoxy)phenylamino)-pyrazin-2(1H)-one (BMS-665053) []. The key feature of this synthesis is a direct, one-step bis-ortho-chlorination of 4-(difluoromethoxy)aniline using hydrochloric acid and hydrogen peroxide to yield 2,6-dichloro-4-(difluoromethoxy)aniline. This intermediate is then coupled with (S)-3,5-dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one via palladium-catalyzed coupling to yield BMS-665053. This improved process offers significant advantages for large-scale production of BMS-665053, a promising compound for preclinical toxicology studies.

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